N'-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
“N’-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide” is a synthetic organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a chlorophenyl group, a methoxyphenyl group, and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxan-4-yl intermediate: This could involve the reaction of a suitable starting material with reagents like epoxides or cyclic ethers under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the oxan-4-yl intermediate.
Formation of the ethanediamide linkage: This could involve the reaction of the intermediate with an appropriate amine and a chlorophenyl derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions might target the amide bond, potentially leading to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: The compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N’-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide” would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-{[4-(2-hydroxyphenyl)oxan-4-yl]methyl}ethanediamide
- N’-(2-bromophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
Uniqueness
- Structural Features : The presence of the methoxy group and the specific arrangement of the oxan-4-yl moiety might confer unique chemical and biological properties.
- Reactivity : Differences in reactivity due to the presence of different substituents on the phenyl rings.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-9-5-2-6-15(18)21(10-12-28-13-11-21)14-23-19(25)20(26)24-17-8-4-3-7-16(17)22/h2-9H,10-14H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWNFCZNINWLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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